6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride is a heterocyclic compound with a unique structure that combines a thiazole ring and a pyrimidine ring
Biochemical Analysis
Biochemical Properties
Similar compounds such as thiazolopyrimidinones have been reported to possess antitumor, antibacterial, and anti-inflammatory activities .
Cellular Effects
Similar compounds have shown significant antiproliferative effects against cancer cells .
Molecular Mechanism
Thiazolopyrimidinones, a similar class of compounds, have been reported to inhibit phosphatidylinositol 3-kinase, ubiquitin specific protease 7, stearoyl-CoA desaturase, and other enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride typically involves the cyclization of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . The resulting product is then nitrated using a mixture of nitric and sulfuric acid to form 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which is subsequently reduced to the corresponding amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives to amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acid mixtures are commonly used.
Reduction: Hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Various electrophiles can be used to introduce different substituents on the amino group.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antitubercular activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride is not fully understood. it is believed to act by interfering with bacterial cell wall synthesis and inhibiting key enzymes involved in cellular processes . The compound’s structure allows it to interact with biological targets, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: A closely related compound with similar biological activities.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the thiazole and pyrimidine rings and exhibit a range of biological activities.
Uniqueness
6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-amino-[1,3]thiazolo[3,2-a]pyrimidin-5-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS.2ClH/c7-4-3-8-6-9(5(4)10)1-2-11-6;;/h1-3H,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMHIAIPPOJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.